

Spectroscopic data for Dihydroechinofuran characterization (NMR, MS)

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Compound of Interest		
Compound Name:	Dihydroechinofuran	
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Characterization of Dihydroechinofuran: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and methodologies used for the characterization of **Dihydroechinofuran**. Due to the limited availability of specific experimental data for **Dihydroechinofuran**, this document utilizes data from the structurally related compound, 2,3-dihydrofuran, as a representative model. The principles and protocols outlined herein are directly applicable to the analysis of **Dihydroechinofuran** and similar heterocyclic natural products.

Spectroscopic Data Summary

The structural elucidation of **Dihydroechinofuran** relies primarily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the expected quantitative data based on the analysis of 2,3-dihydrofuran.

¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.



Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~4.3	Triplet	~9.5
H-3	~2.6	Multiplet	-
H-4	~6.3	Doublet of triplets	~6.5, 2.0
H-5	~4.9	Doublet of triplets	~6.5, 2.5

Note: Data is representative of 2,3-dihydrofuran in CDCl₃. Chemical shifts for **Dihydroechinofuran** will vary based on its specific substitution pattern.

¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) identifies the number of distinct carbon environments and provides insights into the carbon skeleton of the molecule.

Carbon Assignment	Chemical Shift (δ, ppm)
C-2	~70
C-3	~30
C-4	~145
C-5	~100

Note: Data is representative of 2,3-dihydrofuran. The presence of substituents on the **Dihydroechinofuran** ring will significantly alter these chemical shifts.

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in the confirmation of its elemental composition.



Ion	m/z (Mass-to-Charge Ratio)	Relative Abundance
[M]+	70.04	High
[M-H] ⁺	69.03	Moderate
[M-CHO] ⁺	41.03	High
[C ₂ H ₂ O] ⁺	42.01	Moderate

Note: Data corresponds to the electron ionization (EI) mass spectrum of 2,3-dihydrofuran.[1] The molecular weight of **Dihydroechinofuran** will be different based on its full structure.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like **Dihydroechinofuran**.[2]

Sample Preparation:

- Accurately weigh 5-10 mg of the purified Dihydroechinofuran sample.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
- Transfer the solution into a standard 5 mm NMR tube.

¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Acquisition Parameters:



Spectral Width: -2 to 12 ppm.

Number of Scans: 16-64 (dependent on sample concentration).

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

• Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Acquisition Parameters:

Spectral Width: 0 to 220 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2 seconds.

Mass Spectrometry (MS)

This protocol describes a general method for obtaining mass spectra of small molecules using electrospray ionization.[3]

Sample Preparation:

- Prepare a stock solution of the purified **Dihydroechinofuran** sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 μg/mL in the same solvent.
- If necessary, add a small percentage (0.1%) of formic acid to promote protonation for positive ion mode analysis.

Data Acquisition (LC-MS):

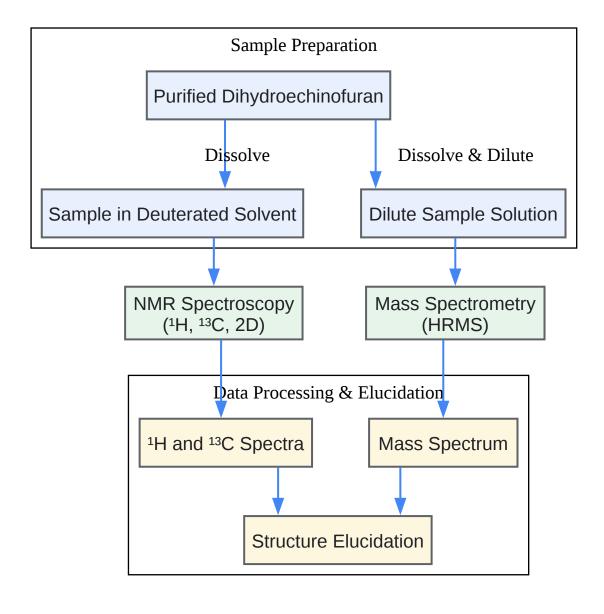


- Ionization Source: Electrospray Ionization (ESI).
- Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.
- Mode: Positive or negative ion mode, depending on the analyte's properties.
- Infusion: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
- Mass Range: Scan a mass range appropriate for the expected molecular weight of Dihydroechinofuran (e.g., m/z 50-500).

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of experiments for the characterization of **Dihydroechinofuran**.

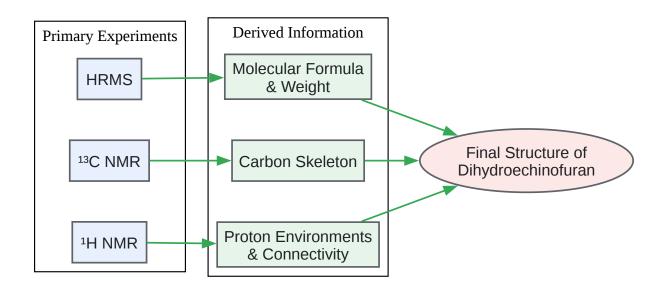




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Caption: Workflow for Spectroscopic Characterization.





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Caption: Logical Flow from Data to Structure.

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References

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